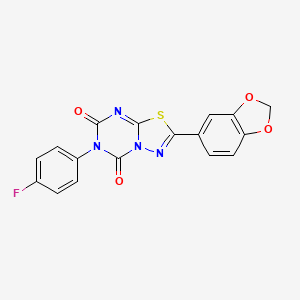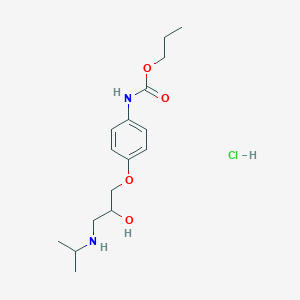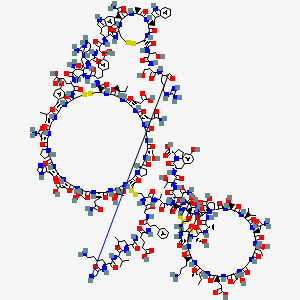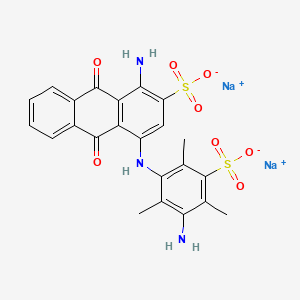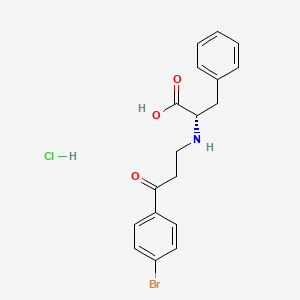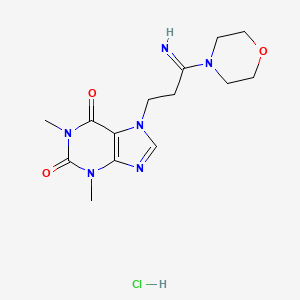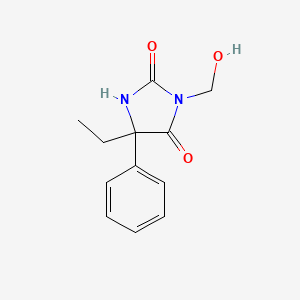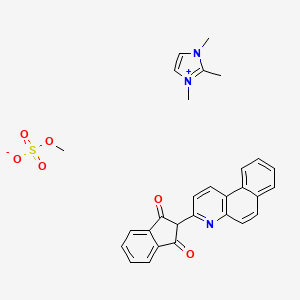
1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative is a complex organic compound that combines the structural features of imidazolium salts and quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative typically involves multiple steps:
Formation of 1,3,-Trimethyl-1H-imidazolium methyl sulphate: This can be achieved by reacting 1-methylimidazole with methyl sulfate under controlled conditions.
Synthesis of 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione: This involves the cyclization of appropriate precursors, such as 2-aminobenzophenone and phthalic anhydride, under acidic conditions.
Coupling Reaction: The final step involves coupling the two synthesized components under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolium ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium azide, halides, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives .
Scientific Research Applications
1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition and condensation reactions.
Medicine: Explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative involves its interaction with molecular targets such as enzymes and receptors. The imidazolium moiety can interact with nucleophilic sites, while the quinoline derivative can intercalate with DNA or inhibit specific enzymes . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar imidazolium-based ionic liquid with different alkyl substituents.
1-Propylsulfonic-3-methylimidazolium hydrogensulfate: Another imidazolium salt with a sulfonic acid group.
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogensulfate: Similar structure with a different sulfonic acid group.
Uniqueness
1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative is unique due to its combination of imidazolium and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
100298-52-0 |
|---|---|
Molecular Formula |
C29H27N3O6S |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-benzo[f]quinolin-3-ylindene-1,3-dione;methyl sulfate;1,2,3-trimethylimidazol-1-ium |
InChI |
InChI=1S/C22H13NO2.C6H11N2.CH4O4S/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19;1-6-7(2)4-5-8(6)3;1-5-6(2,3)4/h1-12,20H;4-5H,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1 |
InChI Key |
VLJWCTLTCMYLQC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1C)C.COS(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


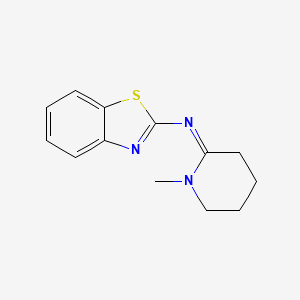


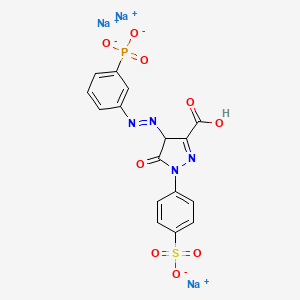
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)
